4-[(3-Methylbutyl)amino]butanoic acid
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Overview
Description
4-[(3-Methylbutyl)amino]butanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of butanoic acid, where the amino group is substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with 3-methylbutylamine. One common method is the amidation reaction, where butanoic acid is reacted with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[(3-Methylbutyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)butanoic acid: Similar structure but with a methyl group instead of a 3-methylbutyl group.
3-Aminobutanoic acid: Lacks the 3-methylbutyl substitution.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: An ester derivative with a different functional group.
Uniqueness
This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(3-methylbutylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7-10-6-3-4-9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
HJNSJTBPIWSDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCCC(=O)O |
Origin of Product |
United States |
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